Phosphoenolpyruvate

Bioenergetics Enzymology ATP Regeneration

Choose PEP for its unmatched thermodynamic driving force (ΔG°' = -61.9 kJ/mol) in ATP regeneration and high-affinity pyruvate kinase kinetics (Km = 26 µM). Ensures near-complete conversion in cell-free synthesis and minimizes false positives in HTS kinase assays. A cost-effective choice for high-value applications.

Molecular Formula C3H5O6P
Molecular Weight 168.04 g/mol
CAS No. 138-08-9
Cat. No. B093156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhosphoenolpyruvate
CAS138-08-9
SynonymsPhosphoenolpyruvate
Molecular FormulaC3H5O6P
Molecular Weight168.04 g/mol
Structural Identifiers
SMILESC=C(C(=O)O)OP(=O)(O)O
InChIInChI=1S/C3H5O6P/c1-2(3(4)5)9-10(6,7)8/h1H2,(H,4,5)(H2,6,7,8)
InChIKeyDTBNBXWJWCWCIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phosphoenolpyruvate (PEP) CAS 138-08-9: A Critical High-Energy Phosphate Donor for Biochemical and Industrial Applications


Phosphoenolpyruvate (PEP), CAS 138-08-9, is a high-energy enol phosphate ester that functions as a pivotal intermediate in glycolysis and gluconeogenesis [1]. It is characterized by its exceptionally high-energy phosphate bond, which has a standard free energy of hydrolysis (ΔG°') of approximately -61.9 kJ/mol (-14.8 kcal/mol), the highest found in biological systems . In glycolysis, PEP is the substrate for pyruvate kinase (PK), which catalyzes the transfer of its phosphate group to adenosine diphosphate (ADP) to generate adenosine triphosphate (ATP), the primary energy currency of the cell [2].

Why Phosphoenolpyruvate (PEP) Cannot Be Simply Substituted: Evidence-Based Procurement Rationale


The practice of substituting Phosphoenolpyruvate (PEP) with other 'high-energy' phosphate donors or glycolytic intermediates is not supported by quantitative biochemical evidence and can lead to significant experimental or process failures. While compounds like ATP or phosphocreatine are also energy-rich, PEP's unique thermodynamic properties [1] and its specific, high-affinity interactions with key regulatory enzymes, such as pyruvate kinase [2], dictate its irreplaceable role. The quantitative differences in binding affinity (Km/Ki), substrate specificity for nucleotide cofactors, and stereochemical recognition mean that substituting PEP with a cheaper or more readily available analog fundamentally alters reaction kinetics, enzyme regulation, and the thermodynamic driving force of the coupled system [3].

Phosphoenolpyruvate (PEP) Selection Guide: Head-to-Head Quantitative Evidence vs. Analogs and Alternatives


Thermodynamic Superiority: PEP's ΔG°' Hydrolysis vs. ATP and Phosphocreatine

Phosphoenolpyruvate (PEP) possesses a significantly more negative standard free energy of hydrolysis (ΔG°') compared to ATP and phosphocreatine, making it a thermodynamically superior phosphoryl donor. The ΔG°' for PEP hydrolysis is -61.9 kJ/mol, which is roughly twice that of ATP (-30.5 kJ/mol) and substantially more negative than that of phosphocreatine (-42.8 to -43.0 kJ/mol) [1]. This large energetic gap ensures that the transfer of a phosphate group from PEP to ADP is highly favorable and essentially irreversible under physiological conditions, a property not shared by ATP or phosphocreatine [2].

Bioenergetics Enzymology ATP Regeneration

High-Affinity Substrate for Pyruvate Kinase: Km and Ki Comparison with Structural Analogs

Phosphoenolpyruvate (PEP) exhibits a high affinity for its cognate enzyme, pyruvate kinase (PK), as evidenced by its low Michaelis constant (Km) and inhibition constant (Ki) relative to its structural analogs. The Km of PEP for rabbit muscle pyruvate kinase is 26 µM [1]. This is nearly identical to the Ki of the analog D-phospholactate (21 µM), but is 18-fold lower than the Ki of its stereoisomer, L-phospholactate (380 µM) [1]. The analog phosphoglycolate also shows a lower affinity with a Ki of 52 µM [1]. This demonstrates a high degree of stereospecific recognition by the enzyme, a property not shared by non-stereospecific analogs.

Enzyme Kinetics Drug Discovery Metabolic Engineering

Defined Nucleotide Cofactor Specificity: ADP Selectivity Over GDP, UDP, and CDP

The enzymes that utilize Phosphoenolpyruvate (PEP) as a substrate display a strict and quantifiable preference for adenosine diphosphate (ADP) as the phosphate acceptor. Studies on pyruvate kinase and phosphoenolpyruvate carboxykinase (PEPCK) show a clear hierarchy of nucleoside diphosphate utilization, with ADP being strongly preferred over GDP, IDP, UDP, and CDP [1][2]. For PEPCK from Saccharomyces cerevisiae, the preference for ADP over other nucleotides is about an order of magnitude higher, following the order ADP ≫ GDP > IDP ≅ UDP > CDP [1]. Similarly, with pyruvate kinase, UDP is a poor substrate, and the reaction with UDP proceeds at only about 70% the rate of ADP [3].

Nucleotide Metabolism Enzymatic Synthesis Biocatalysis

pH-Dependent Aqueous Stability: Half-Life of PEP vs. Other Labile Phosphates

Phosphoenolpyruvate (PEP) exhibits a distinctive pH-dependent stability profile in aqueous solutions, which is a critical factor in its handling and use. While PEP is subject to hydrolysis, its stability can be managed through proper storage conditions. At neutral pH (e.g., pH 7.0), an intermediate of PEP degradation has a half-life of approximately 45 minutes, but this stability increases dramatically with pH, with a half-life greater than 48 hours at pH ≥ 12 [1]. For practical applications, storage of PEP in aqueous solutions at neutral pH requires refrigeration at 4°C to minimize hydrolysis, with stability maintained for up to 24 hours [2]. In contrast, many labile phosphate esters, like 1,3-bisphosphoglycerate, have half-lives on the order of minutes under similar conditions, making PEP a more robust choice for extended experimental workflows [3].

Biochemical Reagents Formulation Stability Assay Development

Optimal Research and Industrial Applications for Phosphoenolpyruvate (PEP) Based on Quantitative Evidence


High-Efficiency ATP-Regeneration in Cell-Free Protein Synthesis and Enzymatic Biocatalysis

Based on its exceptionally high-energy phosphate bond (ΔG°' = -61.9 kJ/mol, which is roughly twice that of ATP) , PEP is the preferred substrate for pyruvate kinase-based ATP regeneration systems. This thermodynamic advantage ensures that reactions requiring stoichiometric ATP, such as cell-free protein synthesis, enzymatic synthesis of complex carbohydrates, and kinase-catalyzed phosphorylation, are driven to near-complete conversion. The high driving force minimizes the accumulation of inhibitory ADP and maximizes the yield of the desired ATP-dependent product, making PEP the most cost-effective choice for high-value applications despite its higher upfront cost compared to other regeneration substrates like phosphocreatine or acetyl phosphate [1].

Precision Kinase Assays and High-Throughput Screening for Drug Discovery

For developing robust and reproducible kinase assays, PEP's high affinity for pyruvate kinase (Km = 26 µM) [2] and its well-defined nucleotide specificity for ADP [3] are critical. In high-throughput screening (HTS) for pyruvate kinase activators or inhibitors, using PEP as the substrate ensures maximal sensitivity and a wide dynamic range. Its stereospecific recognition by the enzyme [2] means that minor impurities from synthesis are less likely to interfere with the assay. This leads to higher quality data (Z'-factor) and reduces the rate of false positives or negatives, saving significant time and resources in drug discovery campaigns.

Reliable Component in Diagnostic Assays and Clinical Chemistry Reagents

In clinical chemistry assays, such as those for measuring pyruvate kinase activity in erythrocytes or for coupled enzyme assays to detect other metabolites, the stability and performance of PEP are paramount. Its manageable stability in refrigerated aqueous solutions (up to 24 hours) [4] allows for the preparation of working reagent solutions that are stable for a full day of automated testing, a feature not possible with more labile phosphate donors like 1,3-bisphosphoglycerate. This stability, combined with its defined enzyme kinetics, ensures day-to-day and lot-to-lot reproducibility of diagnostic test results, which is a strict regulatory requirement.

Technical Documentation Hub

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